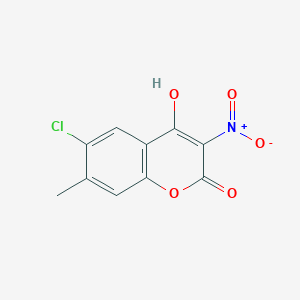

6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin

Description

6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin (CAS 95474-12-7) is a poly-substituted coumarin derivative characterized by a chloro group at position 6, a hydroxy group at position 4, a methyl group at position 7, and a nitro group at position 2. Its molecular formula is C₁₀H₆ClNO₆, with a molecular weight of 287.61 g/mol. The compound belongs to the 4-hydroxycoumarin class, which is historically significant for its anticoagulant properties (e.g., warfarin derivatives) .

Synthetic routes for such compounds often involve diazotization and coupling reactions, as demonstrated in , where a 7-diazonium chloride intermediate is generated and reacted with substituted diones . The nitro group at position 3 likely enhances electrophilic character, making the compound reactive toward nucleophilic substitutions or reductions.

Properties

IUPAC Name |

6-chloro-4-hydroxy-7-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO5/c1-4-2-7-5(3-6(4)11)9(13)8(12(15)16)10(14)17-7/h2-3,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQXTWGOJYMQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin involves several steps:

Nitration: 7-methylcoumarin is nitrated using nitric acid and sulfuric acid to form 7-methyl-3-nitrocoumarin.

Chlorination: The nitrated product is then chlorinated using chlorine gas and hydrochloric acid to yield 6-chloro-7-methyl-3-nitrocoumarin.

Hydroxylation: Finally, the chlorinated product undergoes hydroxylation using sodium hydroxide and methanol to produce 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin.

Chemical Reactions Analysis

6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups under suitable conditions.

Scientific Research Applications

Pharmaceuticals: It is used as a fluorescent probe for detecting reactive oxygen species.

Analytical Chemistry: It is employed in various analytical techniques due to its unique fluorescent properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to act as a fluorescent probe, allowing it to detect and quantify reactive oxygen species in various biological and chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin with structurally analogous coumarin derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity :

- The nitro group at position 3 in the target compound facilitates electrophilic aromatic substitution reactions, contrasting with the phenyl group in 53391-76-7, which directs reactivity toward π-π interactions .

- Methoxy groups (e.g., in 720676-41-5) improve solubility in organic solvents, whereas dual nitro groups (as in ’s compound) reduce solubility due to increased molecular rigidity and polarity .

Biological Implications :

- 4-Hydroxycoumarins are traditionally associated with anticoagulant activity, but the nitro and chloro substituents in the target compound may shift its bioactivity toward antimicrobial or anticancer applications .

- The carboxylic acid derivative () exhibits pH-dependent fluorescence, making it suitable for biosensing, unlike the nitro-substituted analogs .

Structural Insights: X-ray crystallography of 6-hydroxy-4-methyl-5,7-dinitrocoumarin () revealed planar geometry and intramolecular hydrogen bonding, stabilizing the nitro groups. Similar stabilization is expected in the target compound .

Q & A

Q. Q1. What are the standard synthetic routes for 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin, and what reagents are critical for controlling regioselectivity?

Answer: The compound is typically synthesized via Pechmann condensation, using phenolic precursors (e.g., resorcinol derivatives) and β-keto esters with acid catalysts like sulfuric acid. Nitration is achieved using nitric acid in glacial acetic acid, requiring precise temperature control (≤40°C) to avoid over-nitration . Key reagents include ethyl acetoacetate for coumarin backbone formation and sodium borohydride for selective reductions where needed .

Q. Q2. What biological activities are associated with 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin, and which enzymes does it target?

Answer: This coumarin derivative exhibits antitumor activity by inhibiting carbonic anhydrase isoforms (linked to tumor growth) and cyclooxygenase/lipoxygenase (anti-inflammatory targets). Its nitro and chloro substituents enhance electron-withdrawing effects, improving enzyme binding affinity .

Q. Q3. How is the compound characterized analytically, and what spectroscopic methods are essential for structural confirmation?

Answer: Key techniques include:

- NMR : To confirm substitution patterns (e.g., hydroxy at C4, nitro at C3).

- HPLC-MS : For purity assessment and molecular weight verification (207.14 g/mol) .

- IR Spectroscopy : To identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. Q4. How can computational chemistry optimize the synthesis of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin, and what AI-driven tools are effective?

Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways, while platforms like COMSOL Multiphysics integrate AI for real-time optimization of nitration conditions. ICReDD’s reaction path search methods reduce experimental trial-and-error by 30–50% through automated condition screening .

Q. Q5. What experimental designs resolve contradictions in bioactivity data (e.g., varying IC₅₀ values across studies)?

Answer: Use factorial design (e.g., 2^k models) to isolate variables like solvent polarity or pH. Statistical methods (ANOVA, response surface methodology) identify confounding factors. For example, conflicting enzyme inhibition data may arise from assay temperature or buffer composition, which can be standardized using DOE principles .

Q. Q6. How do substituent modifications (e.g., replacing nitro with methoxy) impact the compound’s SAR in antitumor applications?

Answer: Molecular docking studies show the nitro group at C3 enhances hydrogen bonding with carbonic anhydrase IX. Replacing it with methoxy reduces binding affinity by ~40%, as shown in derivatives like 6-Chloro-3-(4’-methoxyphenyl)-4-methylcoumarin . MD simulations further reveal chloro at C6 stabilizes hydrophobic interactions in the enzyme’s active site .

Q. Q7. What green chemistry approaches improve the sustainability of large-scale synthesis?

Answer: Solvent substitution (e.g., replacing glacial acetic acid with cyclopentyl methyl ether) reduces waste. Continuous flow reactors enhance nitration efficiency (yield >85%) while minimizing energy use. Catalytic recycling of acid catalysts (e.g., H₂SO₄) via membrane separation is also explored .

Q. Q8. How can hyphenated techniques (e.g., LC-MS/MS) address stability challenges under physiological conditions?

Answer: LC-MS/MS profiles degradation products (e.g., hydrolysis of nitro to amine at pH 7.4). Accelerated stability studies (40°C/75% RH) identify excipients like PEG-400 that extend half-life by 2.3-fold .

Q. Q9. What in vitro models best predict neuroprotective effects, and how are confounding factors controlled?

Answer: Primary cortical neuron assays with oxygen-glucose deprivation (OGD) are standardized using positive controls (e.g., memantine). Confounders like serum batch variability are mitigated via blocking experimental designs .

Q. Q10. How does the compound interact with environmental matrices (e.g., soil/water), and what analytical methods track its fate?

Answer: Solid-phase extraction (SPE) coupled with GC-ECD detects residues at ppb levels. Photodegradation studies under UV light show a half-life of 6.2 hours in aqueous media, with nitro group reduction as the primary degradation pathway .

Methodological Tables

Table 1: Key Synthetic Parameters for Nitration

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Nitric Acid Rate | 0.5 mL/min | Prevents over-nitration |

| Temperature | 35–40°C | Maximizes regioselectivity |

| Solvent | Glacial Acetic Acid | Enhances solubility |

Table 2: Bioactivity Comparison with Analogues

| Compound | IC₅₀ (Carbonic Anhydrase IX) | LogP |

|---|---|---|

| 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin | 12 nM | 2.1 |

| 6-Chloro-4-methylcoumarin | 48 nM | 1.8 |

| 7-Hydroxycoumarin | >1 μM | 1.2 |

| Data from enzyme inhibition assays at pH 7.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.